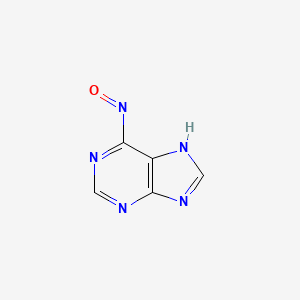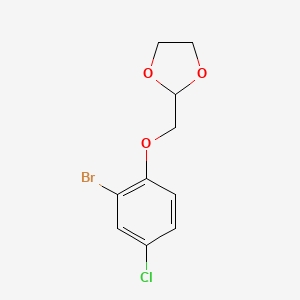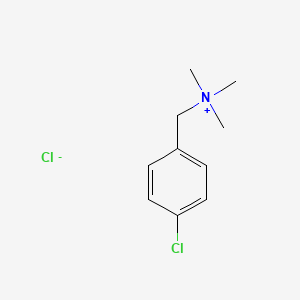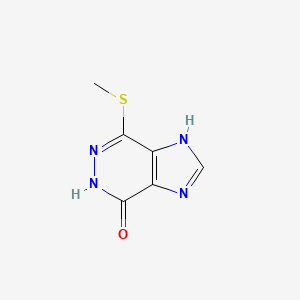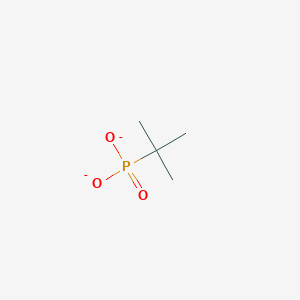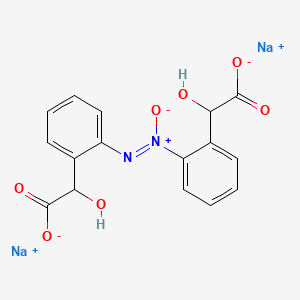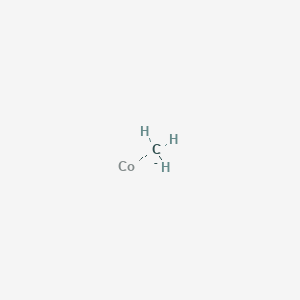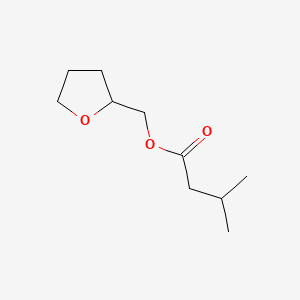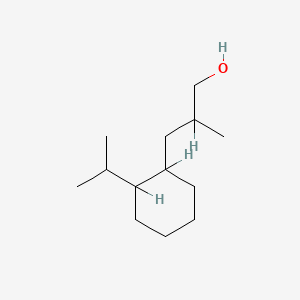
2-(Isopropyl)-beta-methylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropyl)-beta-methylcyclohexanepropanol is an organic compound with a complex structure that includes a cyclohexane ring substituted with an isopropyl group and a beta-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-beta-methylcyclohexanepropanol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a cyclohexane derivative followed by reduction and subsequent functional group modifications . Another method includes the use of Grignard reagents to introduce the isopropyl group onto the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropyl)-beta-methylcyclohexanepropanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenation Reagents: Chlorine, bromine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
2-(Isopropyl)-beta-methylcyclohexanepropanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Isopropyl)-beta-methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl alcohol: A simpler alcohol with similar functional groups but lacking the cyclohexane ring.
2-Propanol: Another name for isopropyl alcohol, sharing similar chemical properties.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group, similar in structure but without the isopropyl and beta-methyl substitutions.
Uniqueness
2-(Isopropyl)-beta-methylcyclohexanepropanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
94200-99-4 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
2-methyl-3-(2-propan-2-ylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C13H26O/c1-10(2)13-7-5-4-6-12(13)8-11(3)9-14/h10-14H,4-9H2,1-3H3 |
Clave InChI |
FJLMKTWTPFOFCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCCC1CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


